molecular formula C9H10ClNOS B064333 2-(Propylthio)Pyridine-3-Carbonyl Chloride CAS No. 175135-24-7

2-(Propylthio)Pyridine-3-Carbonyl Chloride

Cat. No.: B064333
CAS No.: 175135-24-7
M. Wt: 215.7 g/mol
InChI Key: FTEUTJYYROCUBI-UHFFFAOYSA-N
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Description

2-(Propylthio)pyridine-3-carbonyl chloride (2-PPC) is an organochloride compound with a wide variety of applications in both scientific research and industrial processes. It is a colorless, volatile liquid with a pungent odor and is soluble in most common organic solvents. 2-PPC is used in the synthesis of organochlorine compounds, as a reagent for the preparation of a variety of organometallic compounds, and for the synthesis of a variety of heterocyclic compounds. 2-PPC has also been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemical Properties and Applications

The compound 2-(Propylthio)Pyridine-3-Carbonyl Chloride belongs to a class of chemicals with a rich history of application in coordination chemistry, demonstrating a versatile ability to form complexes with various metals. Such chemical entities are studied for their magnetic, spectroscopic, and electrochemical properties, contributing significantly to the development of novel materials with potential applications in electronics, catalysis, and as sensors. One study highlights the diverse chemistry and properties of related pyridine derivatives, underscoring their role in forming complex compounds with noteworthy magnetic and biological activities (Boča, Jameson, & Linert, 2011).

Catalysis and Organic Synthesis

This compound, by virtue of its structural features, could participate in catalytic processes, particularly those involving transition metals. Such compounds are integral to devising new catalytic cycles, potentially enhancing the efficiency of organic transformations. The literature reveals that pyridine derivatives, in general, are pivotal in metal-catalyzed reactions, aiding in the synthesis of complex organic molecules. For instance, certain pyridine derivatives have been utilized in hydroxycarbonylation reactions, a method relevant for incorporating carbonyl functionalities into organic substrates under environmentally benign conditions (Bertoux, Monflier, Castanet, & Mortreux, 1999).

Environmental Applications

The structural motif of this compound suggests its potential utility in environmental applications, such as water treatment and pollution control. Pyridine derivatives have been explored for their ability to bind metal ions, suggesting their use in the removal of heavy metals from wastewater. Research on carbon nanotubes, for example, shows significant promise for sorption of divalent metal ions, pointing towards the broader applicability of pyridine-based compounds in environmental remediation efforts (Rao, Lu, & Su, 2007).

Bioactive Compounds and Drug Discovery

Pyridine cores, including those similar to this compound, are frequently encountered in bioactive molecules, underscoring their medicinal significance. Such derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery and pharmaceutical chemistry. A comprehensive review on the medicinal importance of pyridine derivatives showcases their broad spectrum of biological activities, including their roles as antimicrobials, anticancer agents, and more, thereby highlighting the potential of this compound in similar applications (Altaf et al., 2015).

Future Directions

The future directions for 2-(Propylthio)Pyridine-3-Carbonyl Chloride are not explicitly mentioned in the search results .

Properties

IUPAC Name

2-propylsulfanylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEUTJYYROCUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379078
Record name 2-(Propylthio)Pyridine-3-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-24-7
Record name 2-(Propylthio)-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propylthio)Pyridine-3-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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